molecular formula C18H18N2O3 B2893906 (2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide CAS No. 1025564-26-4

(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Cat. No.: B2893906
CAS No.: 1025564-26-4
M. Wt: 310.353
InChI Key: DLHKSLGVTMSIIO-SFQUDFHCSA-N
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Description

(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a chemical reagent of significant interest in medicinal chemistry research. This compound features a hydrazone functional group (-NH-N=CH-), a recognized pharmacophore in molecules with diverse biological activities . The structure incorporates a methoxyphenyl moiety, which is frequently employed in drug discovery to enhance biological activity and optimize the physicochemical properties of lead compounds . Preliminary research on analogous structures suggests potential value in investigating antioxidant and anticancer effects. Related compounds with the methoxybenzene subunit have demonstrated promising activity in models of oxidative stress, with some derivatives exhibiting radical scavenging capacity exceeding that of standard antioxidants . Furthermore, the structural framework is relevant for exploring cytotoxicity against cancer cell lines; similar molecules have shown particular potency against human glioblastoma models, indicating a valuable area for further mechanistic study . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(Z)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(21)17(18(22)20-15-6-4-3-5-7-15)12-19-14-8-10-16(23-2)11-9-14/h3-12,21H,1-2H3,(H,20,22)/b17-13-,19-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOXDGPTERACSM-LCAORJSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=CC=C(C=C1)OC)/C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide , also known by its CAS number 1025564-26-4, is a member of the butanamide family characterized by its unique structural features that include a methoxyphenyl group and a ketone functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.

Basic Information

PropertyValue
Molecular FormulaC18H18N2O3
Molar Mass310.35 g/mol
CAS Number1025564-26-4

Structural Characteristics

The structure of the compound features a butanamide backbone with a methylidene linkage to an amino group, which is substituted with a 4-methoxyphenyl moiety. This structural configuration is essential for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related structures have demonstrated their ability to induce apoptosis in cancer cells. A notable example includes the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine , which showed an EC50 of 2 nM in apoptosis induction assays, highlighting the potential of methoxyphenyl derivatives in cancer treatment .

Case Study: Structure-Activity Relationship (SAR)

In a comprehensive SAR study involving derivatives of 4-anilinoquinazolines, modifications to the methoxy group led to enhanced apoptotic activity against various cancer cell lines. The findings suggest that the methoxy substitution plays a critical role in enhancing the anticancer efficacy of these compounds .

Anti-inflammatory Activity

Compounds with similar structural frameworks have also been reported to possess anti-inflammatory properties. For example, several studies have documented the anti-inflammatory effects of phenoxy-N-arylacetamides, suggesting that modifications to the butanamide structure could yield compounds with potent anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. Compounds featuring the phenoxy-N-arylacetamide scaffold have demonstrated significant antimicrobial effects against a range of bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : This compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation.
  • Antimicrobial Action : The presence of the methoxy group enhances lipophilicity, aiding in membrane penetration and disrupting microbial cell integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

  • Sulfamoylphenyl Analog (Q6A): The compound (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide (Q6A) replaces the phenylamide group with a 4-sulfamoylphenyl moiety. The sulfamoyl group may improve solubility and target binding affinity, particularly in enzymes like carbonic anhydrases .
  • Pyridinyl Derivative (CAS 1025562-35-9): Substituting the 4-methoxyphenyl group with a 6-methoxy-3-pyridinyl group alters electronic properties. This modification could shift biological activity toward kinase inhibition, as seen in other pyridine-containing analogs .

Backbone Modifications

  • Thiazolidinone Hybrid (CAS 637318-86-6): N-(4-Ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide replaces the α,β-unsaturated ketone with a thiazolidinone ring fused to a furan moiety. The thiazolidinone core is associated with antimicrobial and anti-inflammatory activities, while the furan group may enhance π-stacking interactions. This structural divergence likely shifts the mechanism of action toward thiol-mediated pathways .
  • Fluorophenyl-Substituted Analog (CAS 1650552-86-5) :
    2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide introduces a fluorophenyl group and a branched alkyl chain. The electron-withdrawing fluorine atom increases metabolic stability and may enhance binding to hydrophobic pockets in target proteins, such as steroid receptors .

Antioxidant Activity

Compounds bearing the 4-methoxyphenyl group, such as 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, exhibit radical scavenging activity ~1.4× higher than ascorbic acid due to the electron-donating methoxy group stabilizing radical intermediates. In contrast, the parent compound’s conjugated enamide system may offer similar stabilization but requires experimental validation .

Anticancer Potential

Derivatives like 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone show selective cytotoxicity against glioblastoma (U-87) cells, with IC₅₀ values lower than those for breast cancer (MDA-MB-231) cells. The parent compound’s α,β-unsaturated ketone could interact with cellular thiols, inducing apoptosis, but its efficacy remains unverified .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Activity Reference
Target Compound 4-Methoxyphenylamino, Phenylamide 324.34 g/mol Hypothesized antioxidant
Q6A (Sulfamoylphenyl analog) 4-Sulfamoylphenyl 374.41 g/mol Enhanced solubility
CAS 1025562-35-9 (Pyridinyl derivative) 6-Methoxy-3-pyridinyl 311.34 g/mol Kinase inhibition potential
CAS 637318-86-6 (Thiazolidinone hybrid) Thiazolidinone, Furan 413.48 g/mol Antimicrobial

Q & A

Basic: What experimental methods are recommended for determining the stereochemical configuration of this compound?

Answer:
The stereochemical configuration (E/Z isomerism) can be resolved using single-crystal X-ray diffraction (SCXRD) . The SHELX suite (e.g., SHELXL for refinement) is widely employed for crystallographic analysis due to its robustness in handling small-molecule data . For accurate results, ensure high-resolution crystallographic data and validate hydrogen-bonding patterns using graph set analysis to confirm molecular packing . If crystallization proves challenging, nuclear Overhauser effect (NOE) NMR experiments can differentiate between E/Z isomers by analyzing spatial proton-proton interactions .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
The compound can be synthesized via multi-step condensation reactions . A typical route involves:

Amidation : Reacting 3-oxo-N-phenylbutanamide with a 4-methoxyphenylamine derivative under reflux in anhydrous THF, using triethylamine as a base .

Knoevenagel condensation : Introducing the methylidene group via reaction with a carbonyl-activated reagent (e.g., phosphorus oxychloride) under controlled temperature (60–80°C) .
Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography to minimize by-products .

Advanced: How does the methoxy group’s position influence biological activity compared to analogs?

Answer:
The para-methoxy group on the phenyl ring enhances lipophilicity and electron-donating effects , which can improve binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors). Comparative studies with ortho- or meta-methoxy analogs (e.g., from ) show altered solubility and hydrogen-bonding capacity, leading to differences in IC₅₀ values in enzyme inhibition assays. For example, para-substitution may stabilize π-π stacking interactions in active sites, whereas ortho-substitution introduces steric hindrance .

Advanced: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • High-resolution NMR : Assign peaks for the α,β-unsaturated ketone (δ 7.8–8.2 ppm for vinyl protons) and methoxy group (δ 3.8 ppm) to confirm regiochemistry .
  • HPLC-MS : Use a C18 column with UV detection at 254 nm to assess purity (>98%) and detect trace by-products .
  • FT-IR : Validate the presence of amide (1650–1680 cm⁻¹) and enone (1700–1750 cm⁻¹) functional groups .

Advanced: How can contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved?

Answer:
Contradictions often arise from polymorphism or solvatomorphism . To address this:

Perform temperature-dependent crystallography (e.g., at 100 K vs. room temperature) to assess thermal motion and packing stability .

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π contacts) and identify dominant packing forces .

Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles .

Advanced: How to design a study to evaluate the compound’s interaction with a biological target?

Answer:

Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing the enone and methoxy groups as key pharmacophores .

Basic: Which functional groups are critical for reactivity and derivatization?

Answer:

  • α,β-unsaturated ketone (enone) : Susceptible to Michael addition reactions, enabling conjugation with thiols or amines .
  • Amide group : Participates in hydrogen bonding with biological targets; resistant to hydrolysis under physiological conditions .
  • Methoxy-substituted aryl ring : Acts as a directing group in electrophilic aromatic substitution (e.g., nitration) .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield?

Answer:
Apply a Box-Behnken design to test variables:

  • Factors : Temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%).
  • Response : Yield (%) quantified via HPLC.
    Statistical analysis (e.g., ANOVA) identifies optimal conditions. For example, higher polarity solvents may improve enone formation but reduce amide stability, requiring a balance .

Key Methodological Notes

  • Contradictions : Address polymorphism by reporting multiple crystal forms and validating with complementary techniques (NMR/DFT) .
  • Biological assays : Use positive controls (e.g., known enzyme inhibitors) to contextualize activity data .

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